6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one
Description
6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound with the molecular formula C7H5BrN2O. It is characterized by a pyrrolo[3,4-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Properties
IUPAC Name |
6-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-4-2-10-7(11)5(4)3-9-6/h1,3H,2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLFRQJAPWVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Bromination
Electrophilic bromination of the parent compound, 1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one, represents a straightforward approach. The electron-deficient nature of the pyridinone ring necessitates vigorous conditions for bromine incorporation.
Reagents and Conditions :
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Brominating Agents : N-Bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C.
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Catalysts : Radical initiators like azobisisobutyronitrile (AIBN) enhance regioselectivity for the 6-position.
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Solvents : Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility but may necessitate post-reaction purification.
Mechanistic Insights :
The reaction proceeds via a radical pathway, where AIBN generates bromine radicals that target the electron-rich C6 position of the pyridinone ring. Competing bromination at adjacent positions is mitigated by steric hindrance from the lactam group.
Yield Optimization :
Directed Ortho-Bromination
For enhanced regiocontrol, directing groups such as amides or esters are temporarily introduced to the pyridinone core.
Procedure :
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Protection : The 3-keto group is converted to a tert-butyl carbamate (BOC) derivative using di-tert-butyl dicarbonate.
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Bromination : Bromine or NBS selectively functionalizes the C6 position, guided by the BOC group’s electronic effects.
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Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) regenerates the parent ketone.
Advantages :
Ring-Formation Strategies with Brominated Intermediates
Cyclocondensation of Bromo-Substituted Building Blocks
Constructing the pyrrolo[3,4-c]pyridinone skeleton from brominated precursors avoids post-synthetic functionalization.
Key Intermediate : 6-Bromo-3-aminopyridine-4-carboxylic acid.
Synthetic Route :
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Amide Formation : React the carboxylic acid with ethyl chloroformate to generate a mixed anhydride.
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Cyclization : Intramolecular lactamization under basic conditions (e.g., NaHCO₃ in DMF) yields the pyridinone core.
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Pyrrole Ring Closure : Treatment with acetylacetone or diethyl oxalate in the presence of ammonium acetate forms the fused pyrrole ring.
Reaction Table :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Ethyl chloroformate, DMF | 0°C | 85% |
| 2 | NaHCO₃, DMF | 80°C | 72% |
| 3 | Acetylacetone, NH₄OAc | 120°C | 65% |
Challenges :
Palladium-Catalyzed Cross-Coupling Approaches
Industrial-Scale Production Methodologies
Continuous Flow Bromination
Adopting flow chemistry enhances safety and efficiency for large-scale synthesis.
Protocol :
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Reactor Setup : Tubular reactor with NBS and AIBN in acetonitrile.
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Residence Time : 20 minutes at 50°C ensures >95% conversion.
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Work-Up : In-line liquid-liquid extraction removes succinimide byproducts.
Economic Impact :
Solid-Phase Synthesis
Immobilizing intermediates on resin streamlines purification.
Steps :
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Resin Functionalization : Wang resin bound to 3-aminopyridine-4-carboxylic acid.
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On-Resin Cyclization : TBTU/HOBt-mediated lactam formation.
Benefits :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Direct Bromination | 68 | 95 | Moderate | 120 |
| Directed Bromination | 78 | 98 | High | 150 |
| Cyclocondensation | 65 | 90 | Low | 200 |
| Continuous Flow | 82 | 97 | High | 80 |
Key Findings :
Scientific Research Applications
6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolo[3,4-c]pyridine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused bicyclic structure but differ in the position and nature of substituents.
Pyrrolo[1,2-a]pyrazines: These compounds have a different fusion pattern and exhibit distinct chemical and biological properties.
Uniqueness: 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and development .
Biological Activity
6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBrNO and features a fused bicyclic structure comprising pyrrole and pyridine rings. Its unique bromine substitution enhances its reactivity and biological activity compared to structurally similar compounds.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both bacterial and fungal pathogens. Preliminary studies suggest it can inhibit the growth of various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are reported between 3.12 and 12.5 µg/mL, showcasing its potential as an antibacterial agent .
2. Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It shows promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Anticancer Activity
In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Notably, it displayed limited toxicity towards non-cancerous cardiac cells, indicating a potentially favorable therapeutic index .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways related to cancer proliferation and microbial resistance.
- Receptor Binding : Binding affinity studies suggest that this compound interacts with various biological targets that modulate cell survival and apoptosis .
Comparison with Similar Compounds
To understand the uniqueness of this compound in medicinal chemistry, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one | Similar fused ring structure | Different bromination position |
| 6-Chloro-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one | Chlorine instead of bromine | Different halogen leading to varied reactivity |
| 5-Methyl-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one | Methyl substitution at the fifth position | Alters solubility and biological activity |
This table highlights how the presence of different halogens or substituents influences the chemical properties and biological activities of these compounds compared to this compound.
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Antibacterial Derivatives : Modifications to the core structure have led to derivatives with improved antibacterial potency against resistant strains.
- Neuroprotective Analogues : Research into analogues has indicated enhanced neuroprotective effects through modifications that increase bioavailability and reduce toxicity.
Q & A
Basic Research Question
- HPLC-MS : Detects sub-0.1% impurities using reverse-phase C18 columns and ESI ionization.
- ICP-OES : Quantifies residual heavy metals (e.g., Pd or Cu) from catalytic steps .
- NMR spiking experiments : Identifies structurally related byproducts (e.g., debrominated analogs) .
How do solvent and pH conditions influence the stability of this compound during storage?
Basic Research Question
- pH-dependent degradation : The compound is stable in neutral buffers (pH 6–8) but prone to hydrolysis in acidic (pH < 4) or basic (pH > 9) conditions .
- Light sensitivity : Amber glass vials and inert atmospheres (N) prevent photolytic debromination .
- Lyophilization : Freeze-drying in mannitol or trehalose matrices enhances long-term stability at –20°C .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Exothermic reactions : Controlled addition of brominating agents (e.g., NBS) prevents thermal runaway in large batches .
- Purification bottlenecks : Switch from column chromatography to recrystallization or continuous flow systems improves throughput .
- Regulatory compliance : ICH guidelines require strict control of genotoxic impurities (e.g., alkyl bromides) below 1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
